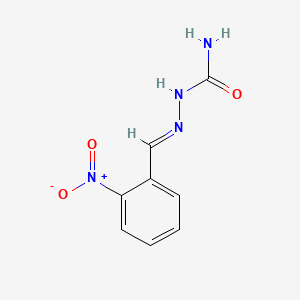

2-Nitrobenzaldehyde semicarbazone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(E)-(2-nitrophenyl)methylideneamino]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-3-1-2-4-7(6)12(14)15/h1-5H,(H3,9,11,13)/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOKLBSECDAYSM-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016461 | |

| Record name | 2-Nitrobenzaldehyde semicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16004-43-6, 16604-43-6 | |

| Record name | 2-Nitrobenzaldehyde semicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitrobenzaldehyde semicarbazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Biological activities of 2-Nitrobenzaldehyde semicarbazone derivatives

An In-Depth Technical Guide on the Biological Activities of 2-Nitrobenzaldehyde (B1664092) Semicarbazone Derivatives

Executive Summary: Semicarbazones are a versatile class of Schiff bases known for their wide spectrum of biological activities. Derivatives of 2-nitrobenzaldehyde semicarbazone, in particular, have garnered interest within the scientific community for their potential as antimicrobial and anticancer agents. The presence of the nitro group and the semicarbazone moiety contributes to their chemical reactivity and biological efficacy. This document provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of these compounds. It includes structured quantitative data, detailed experimental protocols for key biological assays, and visualizations of synthetic and experimental workflows, as well as relevant signaling pathways, to serve as a technical resource for researchers and professionals in drug development.

Introduction

Semicarbazones are compounds containing the functional group R¹R²C=NNHC(=O)NR³R⁴. They are typically formed by the condensation reaction of an aldehyde or ketone with a semicarbazide (B1199961). The resulting azomethine group (-C=N-) is crucial for their biological activity. When the aldehyde is 2-nitrobenzaldehyde, the resulting semicarbazone derivatives possess a unique electronic and structural profile that makes them promising candidates for therapeutic applications. These compounds have been investigated for a range of activities, including antibacterial, antifungal, and anticancer properties.[1] Furthermore, this compound serves as a critical analytical marker for the detection of the banned antibiotic nitrofurazone (B1679002) in food products of animal origin.[2] This guide delves into the core scientific data and methodologies associated with this promising class of compounds.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is primarily achieved through a straightforward condensation reaction. The process involves reacting 2-nitrobenzaldehyde with semicarbazide hydrochloride in an appropriate solvent, often an alcohol like ethanol (B145695). The reaction is typically carried out under reflux with a catalytic amount of acid or in the presence of a base like sodium acetate (B1210297) to neutralize the HCl salt of the semicarbazide.

Biological Activities

Antimicrobial Activity

Semicarbazones are well-documented for their antimicrobial potential.[1] While specific data for this compound is limited in publicly accessible literature, studies on the isomeric 3-nitrobenzaldehyde (B41214) semicarbazone and its metal complexes provide valuable insight into the potential efficacy of this class. The antibacterial activity is often enhanced upon chelation with metal ions.

The data below shows the antibacterial activity of 3-nitrobenzaldehyde semicarbazone (L) and its copper (Cu(II)) and nickel (Ni(II)) complexes, measured as the diameter of the zone of inhibition.

| Compound | Concentration (mol/L) | Zone of Inhibition (mm) vs S. aureus (Gram +) | Zone of Inhibition (mm) vs E. coli (Gram -) |

| Ligand (L) | 2 x 10⁻³ | 9 | 8 |

| [Cu(L)₂]Cl₂ | 2 x 10⁻³ | 13 | 10 |

| [Ni(L)₂]Cl₂ | 2 x 10⁻³ | 16 | 13 |

| Data adapted from a study on 3-nitrobenzaldehyde semicarbazone, an isomer of the title compound class.[3] |

The results indicate that the metal complexes exhibit greater antibacterial activity than the ligand alone, with the nickel complex showing the highest efficacy against both bacterial strains tested.[3]

Anticancer Activity

Nitrobenzaldehyde derivatives have emerged as potential anticancer agents through novel mechanisms. One such mechanism involves leveraging the acidic tumor microenvironment. Upon injection into a tumor, nitrobenzaldehyde can act as a "caged" proton (H⁺) carrier.[4] When activated by a specific wavelength of UV light, it releases the proton, causing rapid intracellular acidification, which in turn triggers apoptosis (programmed cell death) in cancer cells.[4] This photodynamic approach offers high spatial and temporal control, minimizing damage to surrounding healthy tissue.

Other Applications

Beyond its potential therapeutic uses, this compound is a crucial reference standard in analytical chemistry. It is used as a derivatized marker to detect and quantify residues of the banned nitrofuran antibiotic, nitrofurazone, in food products like animal muscle tissues and milk. This is essential for food safety and regulatory compliance.

Key Experimental Protocols

General Synthesis of this compound

This protocol describes a general method for synthesizing the title compound.

-

Dissolution: Dissolve equimolar amounts of 2-nitrobenzaldehyde and semicarbazide hydrochloride in absolute ethanol.

-

Reaction: Add a slight molar excess of a base (e.g., sodium acetate) to the solution to act as a catalyst and neutralize HCl.

-

Reflux: Heat the reaction mixture under reflux for 3-4 hours with constant stirring.

-

Precipitation: After reflux, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Isolation: Filter the solid precipitate using vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the pure this compound.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as TLC, melting point determination, FT-IR, ¹H NMR, and mass spectrometry.

Antimicrobial Susceptibility Testing

The antimicrobial activity can be assessed using the following methods.

4.2.1 Agar (B569324) Well Diffusion Method This method provides a qualitative or semi-quantitative measure of antimicrobial activity.[3]

-

Media Preparation: Prepare Mueller-Hinton agar (MHA) plates.

-

Inoculation: Spread a standardized suspension (e.g., 0.5 McFarland standard) of the target bacterium evenly across the surface of the MHA plate.

-

Well Creation: Create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a solvent like DMSO) into each well. A solvent control (DMSO only) must be included.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters.

4.2.2 Minimum Inhibitory Concentration (MIC) Determination This method determines the lowest concentration of a compound that inhibits visible microbial growth.[1]

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no growth is observed.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5]

Signaling Pathways in Anticancer Activity

The anticancer effect of nitrobenzaldehyde derivatives can be mediated through the induction of apoptosis. Apoptosis can be initiated via two primary routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases (like Caspase-3), which are proteases that execute the dismantling of the cell. The intracellular acidification caused by photo-activated 2-nitrobenzaldehyde is a stress signal that can trigger the intrinsic pathway.

Conclusion

This compound derivatives represent a class of compounds with significant, albeit still developing, therapeutic potential. Their straightforward synthesis and versatile biological profile make them attractive scaffolds for further investigation in medicinal chemistry. The available data, particularly from isomeric compounds, strongly suggests potential efficacy against bacterial pathogens and cancer cells. Future research should focus on synthesizing a broader range of these derivatives and conducting systematic quantitative evaluations of their biological activities to establish clear structure-activity relationships. The unique photo-activated mechanism for inducing cancer cell apoptosis highlights a particularly innovative avenue for targeted drug development. This guide provides a foundational resource to support and encourage such continued research efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C8H8N4O3 | CID 6870110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Nitrobenzaldehyde Semicarbazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Nitrobenzaldehyde semicarbazone, a derivative of semicarbazide (B1199961). This compound is of significant interest in analytical chemistry, particularly as a metabolite marker for the detection of the banned antibiotic, nitrofurazone.[1] A thorough understanding of its spectroscopic properties is crucial for its application in research and quality control.

Molecular Structure and Properties

This compound is formed through a condensation reaction between 2-Nitrobenzaldehyde and semicarbazide. The resulting structure incorporates a nitro group on the benzene (B151609) ring and a semicarbazone moiety, which is a Schiff base.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₄O₃ | [3][4] |

| Molecular Weight | 208.17 g/mol | [3][4] |

| Appearance | Yellow to green solid | [5] |

| Melting Point | > 238°C | [5] |

| Solubility | Slightly soluble in DMSO and Methanol | [5] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a condensation reaction. The following protocol is adapted from a general method for semicarbazone synthesis.[2]

Materials:

-

2-Nitrobenzaldehyde

-

Semicarbazide hydrochloride

-

Sodium acetate (B1210297)

-

Water

Procedure:

-

Dissolve 1 mmol of 2-Nitrobenzaldehyde in a suitable volume of ethanol.

-

In a separate flask, prepare a solution of 1.1 mmol of semicarbazide hydrochloride and 1.5 mmol of sodium acetate in a minimal amount of water.

-

Add the semicarbazide solution to the 2-Nitrobenzaldehyde solution with stirring.

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the precipitated product is collected by filtration.

-

The crude product is washed with cold water and then with a small amount of cold ethanol to remove unreacted starting materials.

-

The purified this compound is dried under vacuum.

Spectroscopic Characterization

A multi-spectroscopic approach is employed to elucidate the structure and purity of this compound.

Mass Spectrometry

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern of the molecule.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Ionization Mode | Electrospray Ionization (ESI) | |

| Precursor Ion [M+H]⁺ (m/z) | 209.0669 | [3] |

| Major Fragment Ions (m/z) | 192, 191, 166 | [3] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 3: UV-Vis Spectral Data

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

| Data not available | Data not available | Data not available |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic peaks for the N-H, C=O, C=N, and NO₂ functional groups. A study on the related compound, m-nitrobenzaldehyde thiosemicarbazone, showed N-H stretching frequencies around 3396 and 3246 cm⁻¹ and a strong C=N stretching band at 1623 cm⁻¹.[7]

Table 4: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available | N-H stretch (Amide) |

| Data not available | C-H stretch (Aromatic) |

| Data not available | C=O stretch (Amide I) |

| Data not available | C=N stretch (Imine) |

| Data not available | N-O stretch (Nitro group, asymmetric) |

| Data not available | N-O stretch (Nitro group, symmetric) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule. Although complete assigned spectra for this compound were not found in the search results, the expected chemical shifts can be inferred from the structure.

Table 5: ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Data not available | Aromatic protons | |

| Data not available | CH=N proton | |

| Data not available | NH proton | |

| Data not available | NH₂ protons |

Table 6: ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | Aromatic carbons |

| Data not available | C=N carbon |

| Data not available | C=O carbon |

Workflow and Data Relationships

The following diagrams illustrate the synthesis and analytical workflow for this compound.

Caption: Synthesis workflow for this compound.

Caption: Relationship between spectroscopic methods and structural information.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (16004-43-6) for sale [vulcanchem.com]

- 3. This compound | C8H8N4O3 | CID 6870110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound VETRANAL , analytical standard 16004-43-6 [sigmaaldrich.com]

- 5. This compound Analytical Standard at Best Price, Mumbai Supplier [nacchemical.com]

- 6. researchgate.net [researchgate.net]

- 7. jchps.com [jchps.com]

In-depth Technical Guide on the Crystal Structure of 2-Nitrobenzaldehyde Semicarbazone: A Methodological Overview

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Following a comprehensive literature search, a specific single-crystal X-ray structure for 2-Nitrobenzaldehyde semicarbazone could not be located in publicly accessible databases. Consequently, this guide provides a generalized, yet detailed, technical framework based on the synthesis of its precursors and the crystallographic analysis of analogous compounds. The experimental protocols and data presented herein are illustrative and would necessitate empirical validation for the title compound.

Synthesis of this compound

The synthesis of this compound would typically proceed via a condensation reaction between 2-Nitrobenzaldehyde and semicarbazide (B1199961) hydrochloride.

Experimental Protocol: Synthesis of 2-Nitrobenzaldehyde

Several methods for the synthesis of 2-Nitrobenzaldehyde have been reported. One common approach involves the nitration of benzaldehyde, which primarily yields the meta-isomer and requires subsequent separation.[1] More direct routes often start from 2-nitrotoluene. A patented method describes the oxidation of an alkali metal salt of 2-nitrophenylpyruvic acid with potassium permanganate.

A general laboratory-scale synthesis of this compound would likely involve the following steps:

-

Dissolution of Reactants: Semicarbazide hydrochloride and a buffering agent (e.g., sodium acetate) are dissolved in a suitable solvent, typically a mixture of ethanol (B145695) and water.

-

Addition of Aldehyde: A solution of 2-Nitrobenzaldehyde in the same solvent is added dropwise to the semicarbazide solution with stirring.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period of 1 to 3 hours to ensure complete reaction.

-

Precipitation and Isolation: Upon cooling, the this compound product is expected to precipitate out of the solution. The solid product is then collected by filtration, washed with cold solvent to remove impurities, and dried under vacuum.

Single Crystal Growth for X-ray Diffraction

Growing single crystals of sufficient quality is a critical step for X-ray crystallographic analysis.

Experimental Protocol: Crystallization

-

Solvent Selection: A range of solvents and solvent mixtures (e.g., ethanol, methanol, acetone, ethyl acetate, and their aqueous mixtures) would be screened to find a suitable system where the compound has moderate solubility.

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is prepared in the chosen solvent and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile solvent in which the compound is poorly soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, leading to gradual crystallization.

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to room temperature or below.

-

Single-Crystal X-ray Diffraction Analysis

This technique is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The intensities of the diffraction spots are integrated.

-

Structure Solution and Refinement: The initial crystal structure is solved using direct methods or Patterson methods. The resulting atomic model is then refined against the experimental diffraction data to improve the fit between the calculated and observed structure factors. This refinement process yields the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Expected Molecular and Crystal Structure Features

Based on the structures of similar semicarbazone and nitrobenzaldehyde derivatives, the following features can be anticipated for this compound:

-

Molecular Geometry: The molecule is expected to be largely planar, although the nitro group may be twisted out of the plane of the benzene (B151609) ring due to steric hindrance with the adjacent semicarbazone moiety.[2]

-

Intermolecular Interactions: Hydrogen bonding is expected to be a dominant intermolecular force, with the N-H groups of the semicarbazide portion acting as hydrogen bond donors and the oxygen atoms of the nitro and carbonyl groups, as well as the nitrogen atoms, acting as acceptors. These interactions would likely link the molecules into extended networks in the solid state.

Data Presentation (Illustrative)

While specific data for the title compound is unavailable, the following tables illustrate how the quantitative crystallographic data would be presented.

Table 1: Crystal Data and Structure Refinement Details (Hypothetical)

| Parameter | Value (Hypothetical) |

| Empirical formula | C₈H₈N₄O₃ |

| Formula weight | 208.17 |

| Temperature | 150(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90°b = 8.456(2) Å, β = 98.76(3)°c = 11.234(5) Å, γ = 90° |

| Volume | 948.1(5) ų |

| Z | 4 |

| Density (calculated) | 1.458 Mg/m³ |

| Absorption coefficient | 0.118 mm⁻¹ |

| F(000) | 432 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 5432 |

| Independent reflections | 2189 [R(int) = 0.0345] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2189 / 0 / 137 |

| Goodness-of-fit on F² | 1.045 |

| Final R indices [I>2sigma(I)] | R1 = 0.0456, wR2 = 0.1123 |

| R indices (all data) | R1 = 0.0587, wR2 = 0.1245 |

Table 2: Selected Bond Lengths (Å) and Angles (°) (Hypothetical)

| Bond | Length (Å) | Angle | Angle (°) |

| O1-N4 | 1.225(2) | O1-N4-O2 | 123.4(2) |

| O2-N4 | 1.231(2) | O1-N4-C7 | 118.2(2) |

| N1-C8 | 1.345(3) | O2-N4-C7 | 118.4(2) |

| N2-N3 | 1.378(2) | C8-N1-N2 | 121.5(2) |

| N2-C1 | 1.289(3) | N1-N2-N3 | 117.8(2) |

| C1-C2 | 1.467(3) | N1-N2-C1 | 119.5(2) |

| C2-C7 | 1.398(3) | N3-N2-C1 | 122.7(2) |

| C7-N4 | 1.472(3) | C1-C2-C3 | 122.1(2) |

| C8-O3 | 1.245(3) | C1-C2-C7 | 118.3(2) |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from synthesis to structural analysis.

References

A Technical Guide to the Solubility of 2-Nitrobenzaldehyde Semicarbazone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Nitrobenzaldehyde (B1664092) semicarbazone (C₈H₈N₄O₃, CAS No: 16004-43-6) is a derivative of semicarbazide.[1] Its primary application is in analytical chemistry, where it serves as a marker metabolite for detecting the banned antibiotic nitrofurazone.[1] Understanding its solubility is crucial for developing analytical standards, optimizing reaction conditions for its synthesis, and for its handling and storage. This guide provides a framework for the systematic determination of the solubility of 2-nitrobenzaldehyde semicarbazone in various organic solvents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₄O₃ | [2] |

| Molecular Weight | 208.17 g/mol | [2][3] |

| Appearance | Yellow to green solid | [3] |

| Melting Point | >238°C | [3] |

| IUPAC Name | [(E)-(2-nitrophenyl)methylideneamino]urea | [2] |

Solubility Data

Quantitative solubility data for this compound in a range of organic solvents is sparse in the literature. The following table summarizes the available qualitative information.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [3] |

| Methanol | Slightly soluble | [3] |

The precursor, 2-nitrobenzaldehyde, is reported to be soluble in ethanol, acetone, and dichloromethane, with low solubility in water.[4] While not directly applicable to the semicarbazone derivative, this may provide some indication of suitable solvent classes for further investigation.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the equilibrium solubility of this compound, synthesized from established "shake-flask" methods.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Thermostatically controlled centrifuge

-

Calibrated thermometers

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of this compound to a series of vials, ensuring that there is more solid than will dissolve.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended. The presence of undissolved solid material at the end of this period is essential to confirm that the solution is saturated.

Step 2: Phase Separation

-

After the equilibration period, remove the vials from the shaker.

-

Allow the vials to stand for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifugation is the preferred method. Centrifuge the vials at a high speed (e.g., 10,000 rpm) for a set time (e.g., 10-20 minutes) while maintaining the experimental temperature.

-

Alternatively, filtration using a syringe filter chemically compatible with the solvent can be used. Ensure the filter is pre-warmed to the experimental temperature to prevent precipitation.

Step 3: Sample Analysis

-

Carefully withdraw an aliquot of the clear supernatant from the centrifuged sample or the filtrate.

-

Accurately dilute the aliquot with the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or g/100mL.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is currently limited in publicly accessible literature, this guide provides a robust and detailed experimental protocol to enable researchers to generate this critical data. The presented methodology, based on the well-established shake-flask method, ensures the determination of equilibrium solubility, which is fundamental for applications in analytical chemistry and drug development. Adherence to a standardized protocol will facilitate the generation of high-quality, comparable data, thereby enriching the collective understanding of this important compound's physicochemical properties.

References

Thermal Stability Profile of 2-Nitrobenzaldehyde Semicarbazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 2-Nitrobenzaldehyde (B1664092) Semicarbazone. Due to the limited availability of direct thermal analysis data for this specific compound, this guide presents its known physicochemical properties and leverages a detailed thermal analysis of the structurally analogous compound, 5-Nitro-2-Furaldehyde Semicarbazone, as a comparative case study. This approach offers valuable insights into the potential thermal behavior and decomposition pathways of 2-Nitrobenzaldehyde Semicarbazone. The guide includes detailed experimental protocols for the synthesis of the title compound and for standard thermal analysis techniques, supplemented with graphical representations of the synthetic route and analytical workflow.

Introduction

This compound is a derivative of 2-nitrobenzaldehyde and semicarbazide (B1199961). Semicarbazones are a class of compounds known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other fine chemicals. The presence of the nitro group in the ortho position of the benzene (B151609) ring can significantly influence the molecule's stability and reactivity. Understanding the thermal stability of this compound is crucial for its safe handling, storage, and application in various chemical processes, particularly in drug development where thermal processing steps are common.

This guide summarizes the available data on the physicochemical properties of this compound and provides a detailed examination of the thermal decomposition of a closely related nitrofuran derivative to infer its thermal stability characteristics.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for the handling and characterization of the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₄O₃ | [1] |

| Molecular Weight | 208.17 g/mol | [1] |

| Appearance | Yellow to green solid | [2] |

| Melting Point | > 238 °C | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

| Decomposition Temperature | Not determined, but formation of toxic gases is possible during heating. | [3] |

Comparative Thermal Analysis: A Case Study of 5-Nitro-2-Furaldehyde Semicarbazone

In the absence of direct thermal analysis data for this compound, this section details the thermal decomposition of 5-Nitro-2-Furaldehyde Semicarbazone (Nitrofurazone), a compound with a similar semicarbazone side chain and a nitro-substituted heterocyclic ring. The data, obtained from Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), provides a strong indication of the potential thermal behavior of this compound.

Table 2: Thermal Decomposition Data for 5-Nitro-2-Furaldehyde Semicarbazone

| Parameter | Value | Analytical Method |

| Melting Point | 243.35 °C (516.5 K) | DTA / DSC |

| Decomposition Onset Temperature | ~243.35 °C (516.5 K) | TGA / DTA |

| Maximum Decomposition Temperature | 243.35 °C (516.5 K) | TGA / DTA |

| Weight Loss (at max. decomposition) | 67% | TGA |

| Enthalpy of Decomposition (ΔH) | 326.93 kJ/mol | DSC |

| Further Decomposition Events | Weak endothermic effects at 490 °C and 575 °C; Exothermic process at 840 °C | DTA |

Source: Adapted from the study on the thermal decomposition of 5-Nitro-2-Furaldehyde Semicarbazone.

The study concluded that the thermal decomposition of 5-Nitro-2-Furaldehyde Semicarbazone involves the cleavage of the C-NO₂ and the side chain C-C bonds, leading to the separation of the azomethine sequence and the nitro group. A similar decomposition pathway can be hypothesized for this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for the thermal analysis techniques used to study its stability.

Synthesis of this compound

This protocol is a general procedure for the synthesis of semicarbazones from aldehydes, adapted for the specific synthesis of the title compound.

Materials:

-

2-Nitrobenzaldehyde

-

Semicarbazide hydrochloride

-

Anhydrous sodium acetate (B1210297)

-

Ethanol

-

Water

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve an equimolar amount of semicarbazide hydrochloride in water.

-

Add a solution of sodium acetate (in a slight molar excess to the semicarbazide hydrochloride) in water to the semicarbazide solution.

-

In a separate beaker, dissolve 2-Nitrobenzaldehyde in a minimal amount of ethanol.

-

Add the ethanolic solution of 2-Nitrobenzaldehyde dropwise to the aqueous solution of semicarbazide with constant stirring.

-

If a precipitate does not form immediately, gently warm the mixture on a water bath for a few minutes.

-

Cool the mixture in an ice bath to facilitate complete precipitation of the semicarbazone.

-

Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain pure this compound.

-

Dry the purified crystals in a desiccator.

Thermal Analysis Techniques

The following are generalized protocols for the thermal analysis techniques that would be employed to study the thermal stability of this compound.

Objective: To measure the change in mass of the sample as a function of temperature.

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Accurately weigh a small sample (typically 5-10 mg) of this compound into a tared TGA pan (e.g., alumina (B75360) or platinum).

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature.

Objective: To measure the temperature difference between the sample and an inert reference as a function of temperature.

Procedure:

-

Calibrate the DTA instrument.

-

Place a weighed sample (typically 5-10 mg) into a sample crucible and an equal mass of an inert reference material (e.g., calcined alumina) into a reference crucible.

-

Place both crucibles in the DTA cell.

-

Heat the sample and reference at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Record the differential temperature (ΔT) as a function of the sample temperature.

Objective: To measure the heat flow into or out of a sample as a function of temperature or time.

Procedure:

-

Calibrate the DSC instrument with appropriate standards (e.g., indium).

-

Accurately weigh a small sample (typically 2-5 mg) into a DSC pan and hermetically seal it.

-

Place the sample pan and an empty, sealed reference pan in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Record the heat flow as a function of temperature. The integral of the peak area corresponds to the enthalpy change of the thermal event.

Visualizations

The following diagrams illustrate the synthesis, a hypothetical thermal decomposition pathway, and the experimental workflow for thermal stability analysis.

Caption: Synthesis of this compound.

Caption: Hypothetical Thermal Decomposition Pathway.

Caption: Experimental Workflow for Thermal Stability Analysis.

Conclusion and Future Work

This technical guide has summarized the currently available information on the thermal stability of this compound. While its high melting point suggests considerable stability at ambient temperatures, the lack of direct thermal analysis data necessitates a cautious approach when subjecting the compound to elevated temperatures. The comparative analysis with 5-Nitro-2-Furaldehyde Semicarbazone indicates that decomposition is likely to occur at or near its melting point, with the evolution of gaseous byproducts.

Future research should focus on conducting comprehensive thermal analyses (TGA, DTA, and DSC) on this compound to obtain precise data on its decomposition profile, including onset temperature, weight loss stages, and enthalpy of decomposition. Such studies are imperative for establishing safe handling and processing parameters for this compound in research and industrial applications.

References

2-Nitrobenzaldehyde semicarbazone CAS number and physical constants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-Nitrobenzaldehyde (B1664092) semicarbazone, a key analytical standard used in the detection of nitrofuran antibiotic residues.

Core Compound Identification

Synonyms: 2-NP-SCA, 4-(2-Nitrobenzylidene)semicarbazide, o-Nitrobenzaldehyde semicarbazone[1][2]

Isotopically labeled variants are also utilized as internal standards in quantitative analysis, including:

-

2-Nitrobenzaldehyde semicarbazone-13C, 15N2: CAS 760179-80-4[3][4]

-

This compound-13C,15N2-1: CAS 957509-32-9[5]

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₄O₃ | [1][6] |

| Molecular Weight | 208.17 g/mol | [1][7] |

| Appearance | Yellow to Green Solid | |

| Melting Point | >238°C | |

| Solubility | DMSO (Slightly), Methanol (Slightly) | |

| Water (Very slightly, 0.27 g/L at 25°C) | [6] | |

| Hydrogen Bond Donor Count | 2 | [5][6] |

| Hydrogen Bond Acceptor Count | 4 | [5][6] |

| Rotatable Bond Count | 2 | [5][6] |

Logical Workflow: Analytical Application

This compound is primarily used as a derivatizing agent to detect the presence of the banned antibiotic, nitrofurazone (B1679002), in food products of animal origin. The workflow involves the acid-catalyzed release of semicarbazide (B1199961) from tissue-bound nitrofurazone metabolites, which is then reacted with 2-nitrobenzaldehyde. The resulting stable derivative, this compound, is then identified and quantified, typically via LC-MS/MS.[8][9]

Experimental Protocols

Synthesis of this compound

The synthesis is a standard condensation reaction between 2-nitrobenzaldehyde and semicarbazide.[9]

Materials:

-

2-Nitrobenzaldehyde

-

Semicarbazide hydrochloride

-

Sodium acetate (B1210297) (or other suitable base)

-

Ethanol (B145695) (or other suitable solvent)

-

Water

Procedure:

-

Dissolve semicarbazide hydrochloride and an equimolar amount of sodium acetate in a minimal amount of warm water.

-

In a separate flask, dissolve an equimolar amount of 2-nitrobenzaldehyde in ethanol.

-

Add the semicarbazide solution dropwise to the stirred 2-nitrobenzaldehyde solution.

-

The mixture may be gently heated under reflux for 1-2 hours to ensure the reaction goes to completion.

-

Upon cooling, the this compound product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified product.

-

Dry the final product under vacuum.

Protocol for Derivatization of Semicarbazide (SEM) Residue in Food Samples

This protocol outlines the derivatization step in the analysis of nitrofurazone residues in food matrices like shrimp or other animal tissues.[10]

Materials:

-

Homogenized tissue sample

-

Hydrochloric acid (e.g., 0.1 M HCl)

-

2-Nitrobenzaldehyde solution (e.g., 5-10 mM in a suitable solvent like methanol)

-

Isotopically labeled internal standard (e.g., this compound-13C, 15N2)[10]

-

Ethyl acetate (or other extraction solvent)

-

Sodium hydroxide (B78521) (for pH adjustment)

-

Centrifuge and tubes

Procedure:

-

Extraction and Hydrolysis: Weigh a known amount of the homogenized tissue sample (e.g., 1-2 g) into a centrifuge tube.

-

Internal Standard: Add a precise amount of the isotopically labeled internal standard solution.

-

Acidification: Add hydrochloric acid to the sample to facilitate the release of the semicarbazide from the tissue-bound metabolites.

-

Derivatization: Add the 2-nitrobenzaldehyde solution to the acidified sample. Vortex the mixture thoroughly.

-

Incubation: Incubate the reaction mixture, typically overnight (12-16 hours), at a controlled temperature (e.g., 37°C) in the dark to form the this compound derivative.

-

Neutralization and Extraction: After incubation, cool the sample and adjust the pH to approximately 7 with sodium hydroxide.

-

Add the extraction solvent (e.g., ethyl acetate), vortex vigorously, and centrifuge to separate the organic and aqueous layers.

-

Sample Cleanup: Carefully transfer the organic layer containing the derivative to a new tube. The sample may then be evaporated to dryness and reconstituted in a suitable mobile phase for LC-MS/MS analysis. A solid-phase extraction (SPE) step may be incorporated for further cleanup if required.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Operations should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation or direct contact.[9] Store the compound at the recommended temperature of 20°C.[9]

References

- 1. This compound VETRANAL , analytical standard 16004-43-6 [sigmaaldrich.com]

- 2. This compound | 16004-43-6 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound-13C,15N2-1 I CAS#: 957509-32-9 I derivative of Semicarbazide I InvivoChem [invivochem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | C8H8N4O3 | CID 6870110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound (16004-43-6) for sale [vulcanchem.com]

- 10. This compound-13C, 15N2 VETRANAL®, analytical standard [sigmaaldrich.com]

Methodological & Application

Applications of 2-Nitrobenzaldehyde Semicarbazone in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-Nitrobenzaldehyde (B1664092) semicarbazone (2-NBA-SC) is a pivotal reagent in modern analytical chemistry, primarily recognized for its role as a derivatizing agent in the sensitive detection of the metabolite semicarbazide (B1199961) (SEM). SEM is a marker for the illicit use of the antibiotic nitrofurazone (B1679002) in food-producing animals. The derivatization of SEM with 2-NBA-SC enhances its detectability, particularly in complex matrices, enabling robust and reliable quantification at trace levels. This is crucial for regulatory monitoring and ensuring food safety.

The primary analytical technique associated with 2-NBA-SC is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The derivatization reaction with 2-NBA-SC introduces a chromophore and a readily ionizable moiety, significantly improving the chromatographic retention and mass spectrometric response of SEM. This allows for highly selective and sensitive quantification, even in challenging sample types such as animal tissues, milk, and urine.[1][2][3] Isotopically labeled 2-NBA-SC is also utilized as an internal standard to ensure the accuracy and precision of these quantitative methods.[4][5]

While semicarbazones, as a class of compounds, are known to form colored complexes with metal ions, the application of 2-Nitrobenzaldehyde semicarbazone specifically as a chromogenic reagent for the spectrophotometric determination of metal ions is not extensively documented in scientific literature. The predominant focus of its application remains in the field of residue analysis for banned veterinary drugs.

Quantitative Data Summary

The following table summarizes the quantitative performance characteristics of analytical methods employing this compound for the determination of semicarbazide (SEM).

| Parameter | Matrix | Method | Linearity Range | LOD | LOQ | Recovery | Reference |

| Semicarbazide (SEM) | Human Urine | UPLC-ESI-MS/MS | 1–100 µg/L | 0.5 µg/L | 1 µg/L | 98.7–108.6% | [1] |

| Semicarbazide (SEM) | Shrimp | UPLC-MS/MS | - | - | - | - | [2] |

| Nitrofuran Metabolites | Bovine Urine | LC-ESI-MS/MS | - | 0.11–0.34 µg/kg (CCα) | 0.13–0.43 µg/kg (CCβ) | 90–108% | [3] |

| Eight Nitrofuran Metabolites | Animal Tissue | LC-MS/MS | - | 0.013–0.200 µg/kg (CCα) | - | - | [6] |

LOD: Limit of Detection, LOQ: Limit of Quantification, CCα: Decision Limit, CCβ: Detection Capability

Experimental Protocols

Protocol 1: Determination of Semicarbazide (SEM) in Biological Matrices by LC-MS/MS using this compound Derivatization

This protocol outlines the general steps for the analysis of the nitrofurazone metabolite, semicarbazide, in samples such as animal tissue or urine.

1. Sample Preparation and Hydrolysis:

-

Homogenize the tissue sample or centrifuge the urine sample to obtain a clear supernatant.

-

To a known amount of the homogenized sample or supernatant, add an internal standard (isotopically labeled SEM or derivatized isotopically labeled 2-NBA-SC).

-

Add hydrochloric acid (HCl) to the sample to achieve a final concentration of approximately 0.1 M.

-

Incubate the mixture at an elevated temperature (e.g., 37-50 °C) for a defined period (e.g., overnight) to release protein-bound semicarbazide.

2. Derivatization:

-

Add a solution of 2-Nitrobenzaldehyde (2-NBA) in a suitable solvent (e.g., DMSO or methanol) to the hydrolyzed sample. The concentration of the 2-NBA solution is typically in the range of 5-50 mM.

-

Incubate the mixture at a specific temperature (e.g., 37-50 °C) for a set time (e.g., 2 hours to overnight) to allow for the formation of this compound (2-NBA-SC).[2][3]

-

Neutralize the reaction mixture with a suitable base (e.g., NaOH or potassium hydroxide).

3. Extraction:

-

Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the 2-NBA-SC derivative from the sample matrix.

-

LLE: Add an organic solvent (e.g., ethyl acetate) to the neutralized sample, vortex, and centrifuge. Collect the organic layer.

-

SPE: Condition an appropriate SPE cartridge, load the sample, wash the cartridge to remove interferences, and elute the 2-NBA-SC derivative with a suitable solvent.

-

-

Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water with a small percentage of formic acid and an organic solvent like acetonitrile (B52724) or methanol.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for 2-NBA-SC and its isotopically labeled internal standard.

-

Visualizations

Caption: Workflow for the determination of semicarbazide using 2-Nitrobenzaldehyde derivatization and LC-MS/MS.

References

- 1. tandfonline.com [tandfonline.com]

- 2. scispace.com [scispace.com]

- 3. roczniki.pzh.gov.pl [roczniki.pzh.gov.pl]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Preparation of stable isotope-labeled 2-nitrobenzaldehyde derivatives of four metabolites of nitrofuran antibiotics and their comprehensive characterization by UV, MS, and NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Antimicrobial and Antifungal Activity of 2-Nitrobenzaldehyde Semicarbazone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available data and detailed protocols for evaluating the antimicrobial and antifungal properties of 2-Nitrobenzaldehyde (B1664092) semicarbazone. While direct quantitative data for this specific compound is limited in the current scientific literature, this document offers insights from closely related analogs and standardized methodologies for its comprehensive assessment.

Data Presentation

One study noted that several hydrazone derivatives of 2-nitrobenzaldehyde containing a nitro group exhibited no significant antifungal activity.[3]

Table 1: Antibacterial Activity of 3-Nitrobenzaldehyde Semicarbazone Ligand and its Metal Complexes (Zone of Inhibition in mm) [1]

| Compound | Concentration | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |

| 3-Nitrobenzaldehyde semicarbazone (Ligand) | 2x10⁻³ mol/L | 9 | 8 |

| [Cu(L)]Cl Complex | 2x10⁻³ mol/L | 13 | 10 |

| [Ni(L)]Cl Complex | 2x10⁻³ mol/L | 16 | 13 |

Note: This data is for the 3-nitro isomer and should be considered as indicative for a related compound, not as direct results for 2-Nitrobenzaldehyde semicarbazone.

Experimental Protocols

To facilitate the investigation of this compound's antimicrobial and antifungal potential, the following detailed standard protocols are provided.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[4][5][6]

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Bacterial or fungal strains

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

Plate reader (optional, for spectrophotometric reading)

-

Positive control (known antibiotic/antifungal)

-

Negative control (vehicle solvent, e.g., DMSO)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the compound stock solution to the first column of wells, resulting in a 1:2 dilution.

-

Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (broth only).

-

-

Inoculum Preparation:

-

Prepare a suspension of the test microorganism from a fresh culture.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation: Add 100 µL of the final inoculum to each well (except the sterility control wells), bringing the total volume to 200 µL.

-

Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria; 35°C for 48 hours for fungi).

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control well. Results can be read visually or with a plate reader at 600 nm.

Protocol 2: Determination of Antimicrobial Activity by Agar (B569324) Well Diffusion Method

This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the test substance.[7][8][9]

Materials:

-

This compound

-

Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

-

Bacterial or fungal strains

-

Sterile cotton swabs

-

Sterile cork borer (6-8 mm diameter)

-

Micropipettes and sterile tips

-

Incubator

-

Calipers or a ruler

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described in the MIC protocol (0.5 McFarland standard).

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.

-

Well Preparation: Using a sterile cork borer, create uniform wells in the agar.

-

Application of Test Compound:

-

Prepare different concentrations of this compound in a suitable solvent.

-

Pipette a fixed volume (e.g., 50-100 µL) of each concentration into the wells.

-

Use a positive control (a known antibiotic/antifungal) and a negative control (the solvent used to dissolve the compound) in separate wells.

-

-

Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria; 28-30°C for 48-72 hours for fungi).

-

Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where no growth has occurred) in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

The following diagrams illustrate the experimental workflows for assessing the antimicrobial and antifungal activity of this compound.

Caption: Workflow for Antimicrobial/Antifungal Susceptibility Testing.

As no specific signaling pathways for the antimicrobial or antifungal action of this compound have been identified in the literature, a diagram illustrating a potential mechanism cannot be provided at this time. Further research is required to elucidate its mode of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of (3-nitro-2-oxo-benzaldehyde thiosemicarbazonato)–zinc(ii) complexes: the position of nitro group in phenyl ring alters antimicrobial activity against K. pneumoniae 1, S. typhimurium 2, MRSA and C. albicans - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Antifungal and anti-biofilm effects of hydrazone derivatives on Candida spp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. hereditybio.in [hereditybio.in]

- 8. chemistnotes.com [chemistnotes.com]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Nitrobenzaldehyde Semicarbazone in Schiff Base Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide array of applications in medicinal chemistry, coordination chemistry, and materials science.[1] Those derived from semicarbazones are of particular interest due to their well-documented biological activities, including antimicrobial and anticonvulsant properties.[2][3] 2-Nitrobenzaldehyde (B1664092) semicarbazone serves as a valuable precursor in the synthesis of novel Schiff bases, owing to the presence of the nitro group which can influence the electronic properties and biological activity of the resulting compounds.

These application notes provide detailed protocols for the synthesis of Schiff bases using 2-nitrobenzaldehyde semicarbazone and highlight their potential applications in drug development, supported by representative experimental data.

Synthesis of Schiff Bases from 2-Nitrobenzaldehyde

While this compound itself is a Schiff base, it can be further reacted with primary amines to yield different Schiff bases. This typically involves a condensation reaction where the amine displaces the semicarbazide (B1199961) moiety. However, a more common approach is the direct condensation of 2-nitrobenzaldehyde with a primary amine.

General Experimental Protocol: Synthesis of a Schiff Base from 2-Nitrobenzaldehyde and a Primary Amine

This protocol details the synthesis of a chiral Schiff base from 2-nitrobenzaldehyde and (1R,2R)-(-)-1,2-diaminocyclohexane, which can be adapted for other primary amines.[4]

Materials:

-

2-Nitrobenzaldehyde

-

(1R,2R)-(-)-1,2-diaminocyclohexane (or other primary amine)

-

Absolute Ethanol (B145695)

-

Water

Procedure:

-

Dissolve 2-nitrobenzaldehyde (2.5 g, 16.56 mmol) in absolute ethanol (8 mL) in a round-bottom flask.

-

To this solution, add a solution of (1R,2R)-(-)-1,2-diaminocyclohexane (966 mg, 8.47 mmol) in absolute ethanol.

-

Reflux the resulting mixture for 36 hours.

-

After cooling to room temperature, add water (40 mL) and stir the mixture for 14 hours.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with water and dry.

-

Recrystallize the crude product from absolute ethanol to obtain the pure Schiff base.

Characterization Data

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases. Standard analytical techniques include melting point determination, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.

Table 1: Characterization Data for the Schiff Base of 2-Nitrobenzaldehyde and (1R,2R)-(-)-1,2-diaminocyclohexane [4]

| Parameter | Value |

| Yield | 76.4% |

| Melting Point | 78-79 °C |

| Appearance | White needles |

| IR (KBr, cm⁻¹) | 1640 (C=N), 1530, 1345 (NO₂) |

| ¹H-NMR (CDCl₃, δ ppm) | 8.47 (s, 2H, CH=N), 8.15 (d, 2H), 7.90 (d, 2H), 7.65 (t, 2H), 7.45 (t, 2H), 3.48 (m, 2H), 1.95-1.50 (m, 8H) |

| ¹³C-NMR (CDCl₃, δ ppm) | 163.2 (C=N), 148.2, 133.2, 130.8, 129.4, 127.6, 124.2, 72.8, 33.0, 24.4 |

| Elemental Analysis (C₂₀H₂₀N₄O₄) | Calculated: C, 63.15; H, 5.30; N, 14.73. Found: C, 62.98; H, 5.16; N, 14.55. |

Applications in Drug Development

Schiff bases derived from this compound are promising candidates for various therapeutic applications due to their biological activities.

Antimicrobial Activity

Many Schiff bases exhibit significant antibacterial and antifungal properties. The azomethine group is often crucial for their antimicrobial action. The minimum inhibitory concentration (MIC) is a key quantitative measure of antimicrobial efficacy.

Table 2: Representative Antimicrobial Activity (MIC) of Schiff Bases [5][6]

| Compound/Organism | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |

| Representative Schiff Base 1 | 12.5 | - | - |

| Representative Schiff Base 2 | 50 | 100 | - |

| Ciprofloxacin (Control) | - | - | - |

| Nystatin (Control) | - | - | 12.5 |

Note: Data presented are for analogous Schiff base compounds to illustrate potential activity.

Anticonvulsant Activity

Semicarbazones are a well-established class of compounds with anticonvulsant activity. Their mechanism of action is often attributed to the inhibition of voltage-gated sodium channels in neurons.[2] The effectiveness of anticonvulsant drugs is typically quantified by their median effective dose (ED₅₀).

Table 3: Representative Anticonvulsant Activity of Semicarbazone Derivatives [2]

| Compound | MES Screen (ED₅₀, mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |

| 4-(4-Fluorophenoxy)benzaldehyde semicarbazone | <30 | >1000 | >33.3 |

| Phenytoin (Control) | 9.5 | 68.5 | 7.2 |

| Carbamazepine (Control) | 8.8 | 889 | 101 |

Note: Data is for a representative bioactive semicarbazone to demonstrate the potential of this class of compounds.

Experimental Workflows and Signaling Pathways

Synthesis Workflow

The general synthesis of a Schiff base from 2-nitrobenzaldehyde and a primary amine can be visualized as a straightforward condensation reaction.

Caption: General workflow for the synthesis of Schiff bases.

Proposed Anticonvulsant Mechanism of Action

The anticonvulsant activity of semicarbazone-containing Schiff bases is believed to involve the modulation of neuronal excitability by inhibiting voltage-gated sodium channels. This prevents the rapid and excessive firing of neurons that characterizes seizures.

Caption: Proposed mechanism of anticonvulsant action.

References

- 1. Synthesis and antibacterial activity of 3-nitrobenzaldehyde semicarbazone ligand and its Ni (II) and Cu (II) Complexes - MedCrave online [medcraveonline.com]

- 2. Semicarbazone analogs as anticonvulsant agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijsar.in [ijsar.in]

- 4. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medmedchem.com [medmedchem.com]

Application Notes: 2-Nitrobenzaldehyde Semicarbazone as a Derivatized Standard for LC/MS Analysis

Introduction

2-Nitrobenzaldehyde (B1664092) semicarbazone (2-NBA-SC) serves as a critical derivatized analytical standard for the sensitive and specific quantification of semicarbazide (B1199961) (SEM) by Liquid Chromatography-Mass Spectrometry (LC-MS). SEM is a metabolite of the banned nitrofuran antibiotic, nitrofurazone, and its detection is crucial for monitoring the illegal use of this substance in food-producing animals.[1] The derivatization of SEM with 2-nitrobenzaldehyde (2-NBA) enhances its chromatographic retention and ionization efficiency, enabling reliable detection at low concentrations in complex matrices such as animal tissues, milk, and various food products.[2][3] This document provides detailed application notes and protocols for the use of 2-NBA-SC as a standard in LC/MS analysis.

Analytical Principle

The core of the analytical method involves the conversion of SEM to its 2-NBA-SC derivative. In biological matrices, SEM can exist in both free and protein-bound forms. A mild acid hydrolysis step is employed to release the protein-bound SEM.[1][2] Subsequently, the free SEM is reacted with 2-NBA to form the stable 2-NBA-SC derivative. This derivative is then extracted, purified, and analyzed by LC-MS/MS, typically using an isotopically labeled internal standard, such as 2-Nitrobenzaldehyde semicarbazone-13C,15N2, to ensure accurate quantification.[4][5][6]

Applications

The use of 2-NBA-SC as a derivatized standard is applicable to a wide range of matrices, including:

-

Animal muscle tissues (e.g., poultry, pork, beef)[3]

-

Fish and shrimp[3]

-

Milk and dairy products[3]

-

Eggs and egg products

-

Honey

-

Human urine[7]

Mandatory Visualizations

Caption: Chemical derivatization reaction of Semicarbazide with 2-Nitrobenzaldehyde.

Caption: Overview of the analytical workflow for semicarbazide (SEM) determination.

Quantitative Data

The following tables summarize typical quantitative data obtained from the analysis of SEM using 2-NBA derivatization and LC-MS/MS.

Table 1: Method Performance Parameters

| Parameter | Urine[7] | Baby Food[4][5] | Animal Tissue[8] |

| Linearity Range | 1–100 µg/L | 0.1 - 80 ng/mL | - |

| Correlation Coefficient (R²) > | 0.99 | - | - |

| Limit of Detection (LOD) | 0.5 µg/L | 0.1 µg/kg | 0.5 - 5 ng/g |

| Limit of Quantification (LOQ) | 1 µg/L | 0.25 µg/kg | 2.5 - 10 ng/g |

| Absolute Recovery (%) | 98.7 - 108.6 | 87.8 - 107.2 | - |

| Relative Standard Deviation (RSD) (%) | 2.2 - 3.6 | 0.2 - 9.1 | - |

Table 2: LC-MS/MS Parameters for this compound (2-NBA-SC)

| Parameter | Value |

| Precursor Ion (m/z) | 209.0669 [M+H]+[9] |

| Product Ions (m/z) for MRM | 166, 191, 192[9] |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

Experimental Protocols

The following are generalized protocols for the determination of SEM in biological matrices using 2-NBA derivatization. These should be optimized for specific laboratory conditions and matrices.

Protocol 1: Sample Preparation and Derivatization for Animal Tissue

This protocol is adapted from methods for the analysis of nitrofuran metabolites in animal tissues.[8][10]

Materials:

-

2-Nitrobenzaldehyde (2-NBA) solution (10 mM in DMSO)

-

Hydrochloric acid (HCl), 1 N

-

Dipotassium hydrogen phosphate (B84403) (K₂HPO₄), 0.1 M

-

Sodium hydroxide (B78521) (NaOH), 1 N

-

Ethyl acetate (B1210297)

-

Deionized water

-

Internal standard solution (e.g., this compound-13C,15N2)

-

50 mL polypropylene (B1209903) centrifuge tubes

Procedure:

-

Sample Homogenization: Weigh 1.0 ± 0.1 g of homogenized tissue into a 50 mL polypropylene tube.

-

Initial Wash: Add 8 mL of methanol and 1 mL of deionized water. Vortex for 10 seconds and centrifuge for 5-10 minutes at approximately 1600-3000 rpm. Discard the supernatant.

-

Hydrolysis and Derivatization:

-

To the pellet, add the internal standard solution.

-

Add 4 mL of deionized water, 0.5 mL of 1 N HCl, and 100 µL of 10 mM 2-NBA solution.

-

Vortex for approximately 10 seconds.

-

Incubate at 35-39 °C for at least 16 hours (overnight).

-

-

Neutralization and Extraction:

-

Add 5 mL of 0.1 M K₂HPO₄ and 0.4 mL of 1 N NaOH.

-

Add 5 mL of ethyl acetate.

-

Vortex for 10 seconds and centrifuge for 10 minutes at approximately 3400 rpm.

-

Transfer the ethyl acetate (upper) layer to a clean tube.

-

Repeat the extraction of the aqueous layer with another 5 mL of ethyl acetate.

-

-

Evaporation and Reconstitution:

-

Combine the ethyl acetate extracts and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase).

-

Protocol 2: LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

-

Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min).

-

Injection Volume: 5-20 µL

Mass Spectrometry Conditions:

-

Ionization Mode: ESI Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

2-NBA-SC: Precursor ion m/z 209 -> Product ions m/z 166 (quantifier) and m/z 192 (qualifier)[9]

-

Internal Standard (e.g., 2-NBA-SC-13C,15N2): Monitor the appropriate mass shift (e.g., m/z 212 -> product ions).

-

-

Optimization: Optimize cone voltage, collision energy, and other MS parameters for maximum signal intensity for each transition.

Conclusion

The use of this compound as a derivatized standard provides a robust and reliable method for the quantification of semicarbazide in a variety of complex matrices. The derivatization step is essential for achieving the required sensitivity and specificity for regulatory monitoring. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals in implementing this analytical methodology. Adherence to validated protocols and the use of appropriate internal standards are critical for obtaining accurate and defensible results.

References

- 1. nucleus.iaea.org [nucleus.iaea.org]

- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 3. This compound VETRANAL , analytical standard 16004-43-6 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of semicarbazide in baby food by liquid chromatography tandem mass spectrometry (LC-MS-MS)--in-house method validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C8H8N4O3 | CID 6870110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fsis.usda.gov [fsis.usda.gov]

Application Note: Quantitative Determination of 2-Nitrobenzaldehyde Semicarbazone by HPLC-MS/MS

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the quantitative analysis of 2-Nitrobenzaldehyde (B1664092) semicarbazone (2-NBA-SC). This compound is the derivatization product of semicarbazide (B1199961) (SEM), a key marker for the banned nitrofuran antibiotic, nitrofurazone. The protocol outlined is applicable for the determination of SEM in complex matrices such as animal tissues and food products, following a derivatization step with 2-nitrobenzaldehyde. The method utilizes an isotopically labeled internal standard to ensure accuracy and precision.

Introduction

Semicarbazide (SEM) is a metabolite of the nitrofuran antibiotic nitrofurazone, which is prohibited for use in food-producing animals in many countries due to potential health risks.[1] The monitoring of SEM residues in food products is therefore crucial for consumer safety. Direct analysis of SEM is challenging due to its high polarity and low mass. Derivatization of SEM with 2-nitrobenzaldehyde (2-NBA) to form 2-Nitrobenzaldehyde semicarbazone (2-NBA-SC) enhances its chromatographic retention and detection sensitivity by mass spectrometry.[2][3] This application note provides a comprehensive protocol for the analysis of 2-NBA-SC using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a technique that offers high selectivity and sensitivity for trace-level quantification.[4][5]

Experimental Workflow

The overall experimental workflow, from sample preparation to data analysis, is depicted in the following diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 3. A Novel Strategy for the Detection of Semicarbazide in Crustaceans by Modified QuEChERS Coupled with Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 2-NP-SCA VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols: 2-Nitrobenzaldehyde as a Chemical Actinometer for Photostability Testing

Introduction